molecular formula C8H12N2OS B15257723 N-[4-Amino-1-(thiophen-2-yl)butylidene]hydroxylamine

N-[4-Amino-1-(thiophen-2-yl)butylidene]hydroxylamine

Cat. No.: B15257723
M. Wt: 184.26 g/mol
InChI Key: CMXNBTQRAUYKEZ-YFHOEESVSA-N
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Description

N-[4-Amino-1-(thiophen-2-yl)butylidene]hydroxylamine (CAS: 900641-18-1) is a thiophene-based compound featuring an amino group and a hydroxylamine moiety. Its molecular formula is C₈H₁₂N₂OS, with a molecular weight of 184.26 g/mol. Structurally, it consists of a thiophene ring linked to a butylidene chain terminated by an oxime group (C=N-OH) and an amino substituent.

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

(NZ)-N-(4-amino-1-thiophen-2-ylbutylidene)hydroxylamine

InChI

InChI=1S/C8H12N2OS/c9-5-1-3-7(10-11)8-4-2-6-12-8/h2,4,6,11H,1,3,5,9H2/b10-7-

InChI Key

CMXNBTQRAUYKEZ-YFHOEESVSA-N

Isomeric SMILES

C1=CSC(=C1)/C(=N\O)/CCCN

Canonical SMILES

C1=CSC(=C1)C(=NO)CCCN

Origin of Product

United States

Preparation Methods

The synthesis of N-[4-Amino-1-(thiophen-2-yl)butylidene]hydroxylamine can be achieved through several methods. One common approach involves the condensation reaction between an amine and an aldehyde or ketone. The reaction conditions typically include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Scientific Research Applications

Comparison with Similar Compounds

Comparative Analysis with Similar Thiophene Derivatives

Structural and Functional Group Comparisons

Thiophene derivatives are widely studied for their biological activities, particularly in anticancer research. Below is a comparison of key structural features and bioactivity

Table 1: Structural and Bioactivity Comparison
Compound Name Substituents/Moieties Key Bioactivity (IC₅₀) Reference
N-[4-Amino-1-(thiophen-2-yl)butylidene]hydroxylamine Thiophene, amino, hydroxylamine Not reported
(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26) Thiophene, sulfonamide, thiazole 10.25 µM (antiproliferative)
(Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(pyrimidin-2-yl)benzenesulfonamide (28) Thiophene, sulfonamide, pyrimidine 9.55 µM (antiproliferative)
(Z)-3-(4-methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one (29) Thiophene, benzothiazole, methoxy 9.39 µM (antiproliferative)
Key Observations:

Bioactivity : The target compound lacks reported bioactivity data. However, structurally similar thiophene derivatives with sulfonamide, pyrimidine, or benzothiazole groups exhibit potent antiproliferative effects (IC₅₀ ~9–10 µM), outperforming doxorubicin (IC₅₀ ~30 µM) .

Functional Group Impact: The hydroxylamine and amino groups in the target compound may confer distinct reactivity (e.g., nucleophilicity or hydrogen-bonding capacity) compared to sulfonamide or heterocyclic moieties in analogs. For example, hydroxylamine derivatives are known to participate in DNA crosslinking or oxidative reactions, which could influence biological interactions .

Chemical and Physical Properties

Table 2: Physicochemical Comparison
Property Target Compound Thiophene-Sulfonamide Hybrids (e.g., 26–29)
Molecular Weight 184.26 g/mol ~400–450 g/mol
Solubility Not reported Enhanced by sulfonamide/polar groups
Reactivity High (hydroxylamine moiety) Moderate (sulfonamide stable)
Synthetic Accessibility Likely complex (oxime formation) Well-established routes
Key Observations:
  • Reactivity : The hydroxylamine group may render the compound prone to oxidation or dimerization, limiting stability compared to sulfonamide derivatives.

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